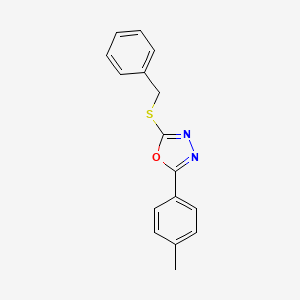![molecular formula C13H9BrN2O3 B5875126 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid](/img/structure/B5875126.png)
2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPCA and has a molecular formula of C13H8BrN2O3.
作用機序
The mechanism of action of 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid involves the inhibition of enzymes such as COX-2 and LOX. These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, BPCA reduces the production of these mediators, thereby reducing inflammation. BPCA has also been found to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid have been studied extensively. It has been found to have anti-inflammatory, analgesic, and antimicrobial properties. BPCA has also been shown to reduce oxidative stress in cells and protect against cell damage. In addition, it has been found to have a low toxicity profile, making it a promising drug candidate.
実験室実験の利点と制限
One of the advantages of using 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid in lab experiments is its low toxicity profile. This makes it a safe compound to work with, reducing the risk of adverse effects. However, one of the limitations of using BPCA is its limited solubility in aqueous solutions. This can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research on 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid. One direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. Another direction is to investigate its mechanism of action in more detail, to better understand how it works at the molecular level. Additionally, there is a need to develop new synthesis methods for BPCA that are more efficient and environmentally friendly. Finally, further research is needed to explore the potential of BPCA in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid is a chemical compound that has significant potential in various scientific research applications. Its anti-inflammatory, analgesic, and antimicrobial properties make it a promising drug candidate for the treatment of various diseases. While there are some limitations to working with BPCA, its low toxicity profile makes it a safe compound to work with. There are several future directions for research on this compound, including exploring its potential as a drug candidate, investigating its mechanism of action, and developing new synthesis methods.
合成法
The synthesis of 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid involves the reaction between 5-bromo-3-pyridinecarboxylic acid and 2-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction takes place in anhydrous dichloromethane or another suitable solvent at room temperature or under reflux conditions. The resulting product is purified by column chromatography to obtain pure 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid.
科学的研究の応用
2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid has been used in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to have potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. BPCA has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been found to have antimicrobial activity against various bacterial strains.
特性
IUPAC Name |
2-[(5-bromopyridine-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c14-9-5-8(6-15-7-9)12(17)16-11-4-2-1-3-10(11)13(18)19/h1-7H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHWWFKVIDQADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5875043.png)

![N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5875063.png)
![N-allyl-N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5875078.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-phenylurea](/img/structure/B5875083.png)


![N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide](/img/structure/B5875101.png)

![2-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5875124.png)
![5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5875140.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5875161.png)
